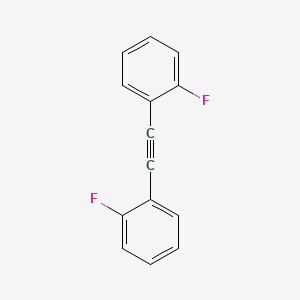![molecular formula C10H12ClF2N B14138050 (2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine is an organic compound with the molecular formula C10H12ClF2N. This compound is characterized by the presence of a chloro-difluoroethyl group attached to a methylbenzenemethanamine structure. It is a colorless to pale yellow liquid at room temperature and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine typically involves the reaction of 2-chloro-2,2-difluoroethylamine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro-difluoroethyl group to a difluoroethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include difluoroethyl derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine involves its interaction with specific molecular targets. The chloro-difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloro-2,2-difluoroethyl)benzenemethanamine
- N-(2-Chloro-2,2-difluoroethyl)-4-methoxybenzenemethanamine
- N-(2-Chloro-2,2-difluoroethyl)-4-chlorobenzenemethanamine
Uniqueness
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical reactivity and biological activity. The methyl group on the benzene ring also influences its chemical properties and interactions with other molecules, making it a valuable compound in various research and industrial applications.
This detailed article provides a comprehensive overview of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12ClF2N |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
2-chloro-2,2-difluoro-N-[(4-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H12ClF2N/c1-8-2-4-9(5-3-8)6-14-7-10(11,12)13/h2-5,14H,6-7H2,1H3 |
InChI-Schlüssel |
NMAFOKYNWLBNCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



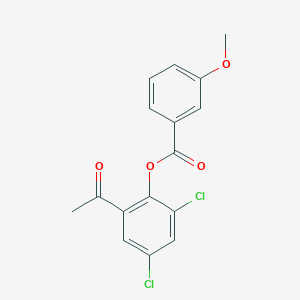

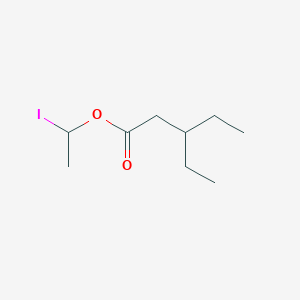
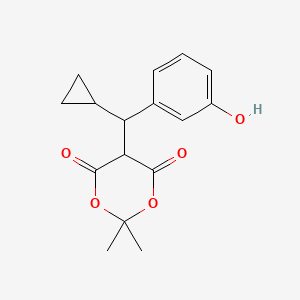
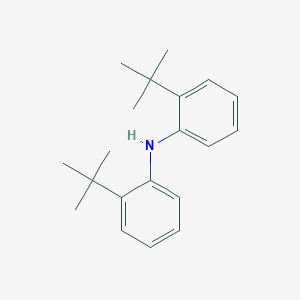

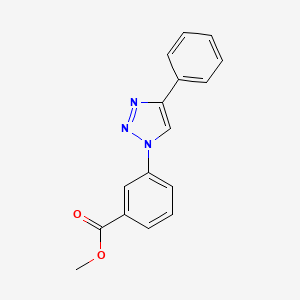
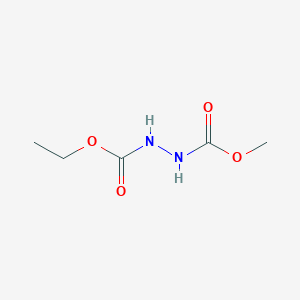
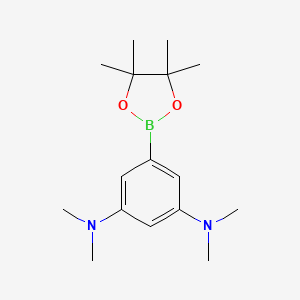
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
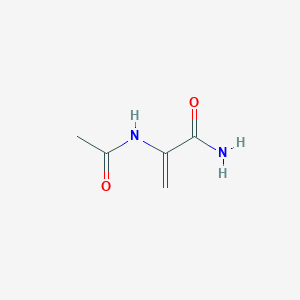
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
